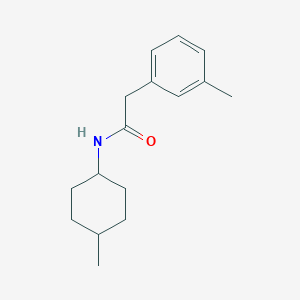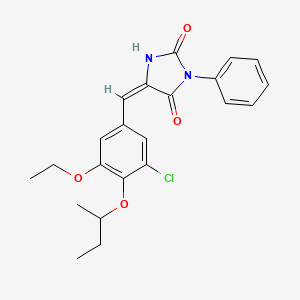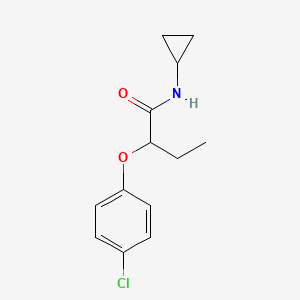
4-(2-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "FPFPC" and has a molecular weight of 365.41 g/mol.
Mecanismo De Acción
FPFPC acts as an inhibitor of various enzymes and proteins involved in disease progression. Its mechanism of action involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cell signaling and regulation. FPFPC also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FPFPC has been shown to have several biochemical and physiological effects in preclinical studies. FPFPC has anti-inflammatory, anti-tumor, and neuroprotective effects. FPFPC also exhibits antioxidant properties and has been shown to reduce oxidative stress in cells. FPFPC has a selective toxicity towards cancer cells, making it a potential chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPFPC has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. FPFPC is stable under normal laboratory conditions and can be stored for extended periods without degradation. However, the limitations of FPFPC include its poor solubility in water, which can make it challenging to administer in vivo. FPFPC also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
For FPFPC research include the evaluation of its efficacy in clinical trials for the treatment of cancer, inflammation, and neurodegenerative disorders. Further research is also needed to understand the mechanism of action of FPFPC and its interaction with other enzymes and proteins. The development of novel formulations of FPFPC with improved solubility and bioavailability is also an area of future research.
Conclusion:
FPFPC is a promising chemical compound with potential applications in various fields, primarily in medicinal chemistry. Its synthesis method is straightforward, and it has a high yield and purity. FPFPC has shown promising results in preclinical studies, and further research is ongoing to evaluate its efficacy in clinical trials. FPFPC's mechanism of action involves the inhibition of various enzymes and proteins involved in disease progression. FPFPC has several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. FPFPC has advantages and limitations for lab experiments, and future directions for research include the evaluation of its efficacy in clinical trials and the development of novel formulations with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of FPFPC involves the reaction of 2-fluorophenol, 3-methyl-2-furoic acid, and piperidine-4-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions of temperature and pressure. The yield of FPFPC obtained from this synthesis method is high, and the purity of the compound is also excellent.
Aplicaciones Científicas De Investigación
FPFPC has various scientific research applications, primarily in the field of medicinal chemistry. FPFPC is a potential drug candidate for the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders. FPFPC has shown promising results in preclinical studies, and further research is ongoing to evaluate its efficacy in clinical trials.
Propiedades
IUPAC Name |
4-(2-fluorophenoxy)-1-(3-methylfuran-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-12-6-11-24-15(12)16(21)20-9-7-18(8-10-20,17(22)23)25-14-5-3-2-4-13(14)19/h2-6,11H,7-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPODGKNWSFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-adamantyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5414006.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5414017.png)
![4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5414025.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-methoxybenzoate](/img/structure/B5414026.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-phenyl-1H-imidazole-5-carboxamide](/img/structure/B5414032.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5414043.png)



![4-[4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5414071.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5414093.png)
![3-{[(1-cyclobutylethyl)amino]methyl}-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5414099.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5414101.png)
![2-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5414106.png)